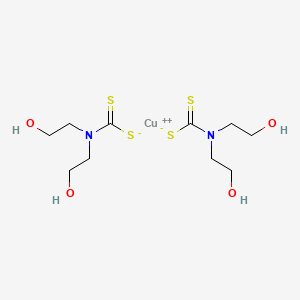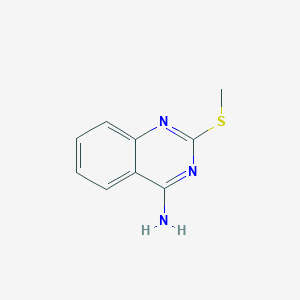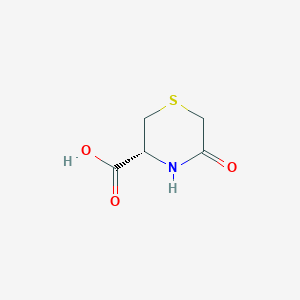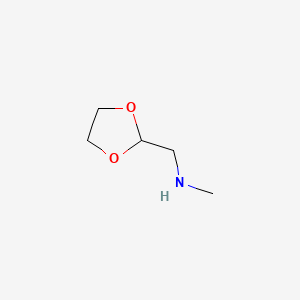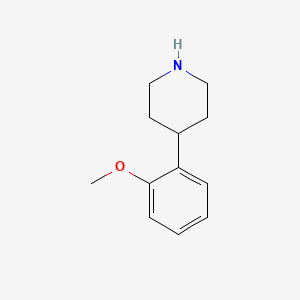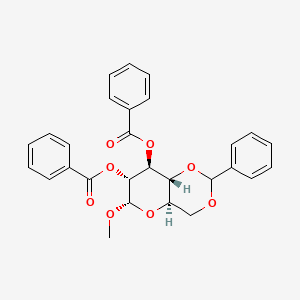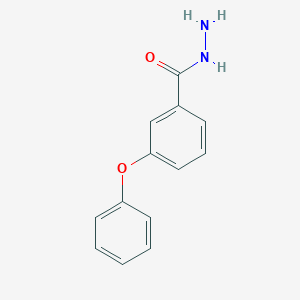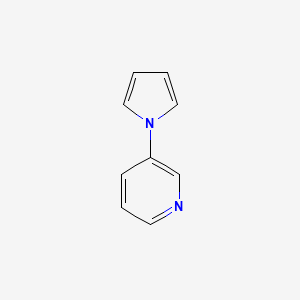
3-(1H-pyrrol-1-yl)pyridine
Descripción general
Descripción
“3-(1H-pyrrol-1-yl)pyridine” is a heterocyclic compound with the molecular formula C9H8N2 and a molecular weight of 144.17 . It is a solid substance . The SMILES string representation of this compound is c1ccn(c1)-c2cccnc2 .
Molecular Structure Analysis
The InChI code for “3-(1H-pyrrol-1-yl)pyridine” is 1S/C9H8N2/c1-2-7-11(6-1)9-4-3-5-10-8-9/h1-8H . This code provides a standard way to encode the compound’s molecular structure.
Chemical Reactions Analysis
While specific chemical reactions involving “3-(1H-pyrrol-1-yl)pyridine” are not available, there are studies that discuss the chemical reactions of related compounds .
Physical And Chemical Properties Analysis
“3-(1H-pyrrol-1-yl)pyridine” is a solid substance . Its molecular weight is 144.17 . The SMILES string representation of this compound is c1ccn(c1)-c2cccnc2 .
Aplicaciones Científicas De Investigación
Heterocyclic Building Blocks
“3-(1H-pyrrol-1-yl)pyridine” is used as a heterocyclic building block in the synthesis of various complex organic compounds . It is a key component in the creation of many pharmaceuticals and other biologically active substances.
Catalyst in Olefin Epoxidation
Derivatives of “3-(1H-pyrrol-1-yl)pyridine” have been used in ruthenium carbene catalysts for olefin epoxidation. These catalysts demonstrate high turnover numbers (TON) and selectivity for the epoxide product in various olefin substrates.
Polymerization Process
Pyrroles, including “3-(1H-pyrrol-1-yl)pyridine”, are utilized as a catalyst for the polymerization process . They help in the formation of polymers by initiating the reaction that leads to the formation of long chains of polymers.
Corrosion Inhibitor
Pyrroles are also used as corrosion inhibitors . They form a protective layer on the surface of metals, preventing them from oxidation and corrosion.
Solvent for Resins and Terpenes
Pyrroles serve as a solvent for resins and terpenes . They help in dissolving these substances for various industrial applications.
Luminescence Chemistry
In the field of luminescence chemistry, pyrroles are functional . They are used in the development of luminescent materials which have applications in various fields like display devices, sensors, and bio-imaging.
HIV-1 Treatment
The same pyrrolopyridine scaffold is also active against HIV-1 . This makes “3-(1H-pyrrol-1-yl)pyridine” a potential compound for the development of new HIV-1 treatments.
Safety and Hazards
Propiedades
IUPAC Name |
3-pyrrol-1-ylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2/c1-2-7-11(6-1)9-4-3-5-10-8-9/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPFWVEKHAJYTGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40353067 | |
| Record name | 3-(1H-pyrrol-1-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40353067 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1H-pyrrol-1-yl)pyridine | |
CAS RN |
72692-99-0 | |
| Record name | 3-(1H-pyrrol-1-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40353067 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the potential challenges in achieving selective cyclization of 2-hydrazino-3-(1H-pyrrol-1-yl)pyridine?
A1: 2-Hydrazino-3-(1H-pyrrol-1-yl)pyridine possesses multiple reactive sites that could participate in cyclization reactions. The molecule contains two nitrogen atoms within the hydrazino group, and the pyrrole ring itself could also be involved. Therefore, achieving regioselectivity in the cyclization reaction would be crucial. Factors such as reaction conditions (temperature, solvent, catalyst), steric hindrance, and electronic effects within the molecule could significantly influence the reaction pathway and product formation. The research presented in the articles likely explores these factors to optimize the desired cyclization outcome [, ].
Q2: What analytical techniques would be crucial in characterizing the products of the cyclization reaction?
A2: Given the potential for multiple cyclization products, employing various spectroscopic techniques would be essential for structural elucidation. Nuclear Magnetic Resonance (NMR) spectroscopy, both ¹H and ¹³C, would provide detailed information about the carbon and hydrogen environments in the product molecule, helping to pinpoint the cyclization site [, ]. Mass spectrometry would confirm the molecular weight of the product, while Infrared (IR) spectroscopy could be used to identify specific functional groups present in the cyclized product. By combining data from these techniques, researchers can confidently determine the structure of the cyclized product.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



